1-Chloro-2,3-dimethoxy-5-vinylbenzene physical and chemical properties
1-Chloro-2,3-dimethoxy-5-vinylbenzene physical and chemical properties
An In-depth Technical Guide to 1-Chloro-2,3-dimethoxy-5-vinylbenzene
Introduction: Unveiling a Niche Synthetic Building Block
1-Chloro-2,3-dimethoxy-5-vinylbenzene is a substituted aromatic compound featuring a unique combination of functional groups: a vinyl moiety, a chloro atom, and two methoxy groups. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The dimethoxybenzene core is a key feature in numerous biologically active natural products and synthetic drugs, and the vinyl and chloro groups serve as versatile handles for further chemical transformations.
This guide provides a comprehensive overview of the predicted physical and chemical properties of 1-Chloro-2,3-dimethoxy-5-vinylbenzene, based on established principles of organic chemistry and data from closely related structural analogs. We will explore its likely spectroscopic characteristics, propose a logical synthetic pathway, discuss its potential reactivity, and contextualize its relevance for professionals in drug discovery and development.
PART 1: Chemical Identity and Predicted Physicochemical Properties
The structure of 1-Chloro-2,3-dimethoxy-5-vinylbenzene is defined by a benzene ring with five substituents. Understanding the interplay of these groups is crucial for predicting its behavior.
Chemical Structure:
-
IUPAC Name: 1-Chloro-2,3-dimethoxy-5-vinylbenzene
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 200.65 g/mol
-
SMILES: COC1=C(OC)C=C(C=C1Cl)C=C
-
InChI Key: (Predicted) A unique identifier will be generated upon synthesis and characterization.
Predicted Physical Properties
The physical properties are estimated based on analogs such as 1-chloro-2,3-dimethoxybenzene and various vinylbenzenes.
| Property | Predicted Value | Rationale & Comparative Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar substituted styrenes and dimethoxybenzenes are typically liquids or low-melting solids at room temperature.[1] |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Higher than 1-chloro-2,3-dimethoxybenzene due to the added vinyl group, which increases molecular weight and van der Waals forces. |
| Melting Point | < 25 °C | The asymmetrical substitution pattern may disrupt crystal lattice formation, leading to a low melting point. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol); Insoluble in water. | The molecule is predominantly nonpolar due to the aromatic ring and alkyl groups, making it miscible with organic solvents but not with water.[2][3] |
| Density | ~1.15 g/cm³ | The presence of a chlorine atom increases the density compared to non-halogenated analogs. |
PART 2: Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following are predictions for the key spectral features of 1-Chloro-2,3-dimethoxy-5-vinylbenzene.
-
¹H NMR Spectroscopy:
-
Vinyl Protons (3H): A characteristic set of signals in the 5.0-7.0 ppm range. The geminal and cis/trans couplings will result in a complex multiplet (dd or ddx) for the proton on the carbon attached to the ring.
-
Aromatic Protons (2H): Two doublets in the aromatic region (approx. 6.8-7.2 ppm), showing a small meta-coupling constant (J ≈ 2-3 Hz).
-
Methoxy Protons (6H): Two distinct singlets around 3.8-4.0 ppm, as the two methoxy groups are in different chemical environments.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals expected between 110-155 ppm. The carbons bearing the methoxy groups will be significantly shielded.
-
Vinyl Carbons: Two signals expected between 110-140 ppm.
-
Methoxy Carbons: Two signals around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
~3080 cm⁻¹: C-H stretch (vinyl and aromatic)
-
~1630 cm⁻¹: C=C stretch (vinyl)
-
~1580, 1480 cm⁻¹: C=C stretch (aromatic ring)
-
~1250, 1050 cm⁻¹: C-O stretch (methoxy ether)
-
~990, 910 cm⁻¹: C-H out-of-plane bend (vinyl)
-
~700-800 cm⁻¹: C-Cl stretch
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 200 and an M+2 peak at m/z 202 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
Common fragmentation patterns would include the loss of a methyl group (-15 amu) or a methoxy group (-31 amu).
-
PART 3: Synthesis and Reactivity Profile
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 1-Chloro-2,3-dimethoxy-5-vinylbenzene would involve a palladium-catalyzed cross-coupling reaction. A common starting material, 5-bromo-1-chloro-2,3-dimethoxybenzene, can be coupled with a vinylating agent.
Caption: Proposed Stille cross-coupling synthesis of the target compound.
Experimental Protocol: Stille Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-chloro-2,3-dimethoxybenzene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous toluene.
-
Addition of Reagents: Add vinyltributyltin (1.2 eq) to the stirred solution via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Chloro-2,3-dimethoxy-5-vinylbenzene.
Chemical Reactivity
The reactivity of this molecule is dictated by its three key functional groups:
-
Vinyl Group: This site is susceptible to a variety of reactions:
-
Polymerization: Can undergo radical or transition-metal-catalyzed polymerization.
-
Electrophilic Addition: Will react with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr).
-
Hydrogenation: The double bond can be reduced to an ethyl group using catalysts like Pd/C.
-
Oxidation: Can be cleaved by ozonolysis to form an aldehyde or oxidized to an epoxide.
-
-
Aromatic Ring: The directing effects of the substituents influence electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The position ortho to both methoxy groups is sterically hindered. Further substitution is likely to occur at the C4 position.
-
Chloro Group: While generally unreactive towards nucleophilic aromatic substitution, it can participate in certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for further derivatization.
PART 4: Relevance and Applications in Drug Development
The structural components of 1-Chloro-2,3-dimethoxy-5-vinylbenzene are prevalent in many pharmacologically active molecules. This makes it a potentially valuable scaffold for the synthesis of new chemical entities.
Caption: Functional group contributions to drug development potential.
-
The Dimethoxy/Trimethoxy-phenyl Motif: This arrangement is a well-known pharmacophore found in a variety of potent therapeutic agents. For instance, the 3,4,5-trimethoxyphenyl group is a cornerstone of the combretastatin family of compounds, which are powerful inhibitors of tubulin polymerization and have been extensively studied as anticancer agents.[4][5] The electron-rich nature of this system often plays a critical role in binding to protein targets.
-
Role of the Chloro Substituent: Halogenation is a common strategy in medicinal chemistry.[6] A chlorine atom can enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes. It can also serve as a metabolic blocker, preventing enzymatic degradation at that position and increasing the drug's half-life. Furthermore, it can form specific halogen bonds with protein receptors, enhancing binding affinity.
-
The Vinyl Group as a Synthetic Handle: The vinyl group is not just a structural element but also a versatile synthetic handle. It allows for the introduction of new functional groups through reactions like hydroboration-oxidation (to form an alcohol), Heck coupling, or conversion to an epoxide. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
PART 5: Safety and Handling
As there is no specific toxicological data for 1-Chloro-2,3-dimethoxy-5-vinylbenzene, it should be handled with the standard precautions for a novel chemical entity.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Hazards: Assumed to be a skin and eye irritant.[7] Aromatic vinyl compounds can sometimes be lachrymators. Long-term toxicity is unknown.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents to prevent degradation or polymerization.[8]
Conclusion
1-Chloro-2,3-dimethoxy-5-vinylbenzene represents a promising, albeit under-characterized, chemical building block. Its predicted properties and reactivity profile, derived from the analysis of its constituent functional groups, suggest its utility in constructing more complex molecules. For researchers and scientists in drug development, the combination of a known pharmacophore (dimethoxybenzene), a pharmacokinetic modulator (chloro group), and a versatile synthetic handle (vinyl group) makes this compound and its derivatives an attractive scaffold for exploring new therapeutic possibilities. Further synthesis and experimental characterization are warranted to fully unlock its potential.
References
-
PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for a chemical synthesis article. [Link]
-
Krasowska, D., et al. Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. PMC. [Link]
-
PubChem. 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]
-
Prasanna, P., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Klosinski, P., et al. One‐Pot Synthesis of Selected P‐Vinylbenzyls under Solvent‐Free Conditions. Molecules. [Link]
-
Wang, L., et al. A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. RSC Advances. [Link]
-
Higashi, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
de la Torre, G., et al. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. [Link]
-
PubChem. 1,3,5-Trivinylbenzene. National Center for Biotechnology Information. [Link]
-
Rambabu, N., et al. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. International Journal of Pharmaceutical Sciences and Research. [Link]
- Google Patents. Process for the preparation of substituted vinylbenzyl chloride.
-
Kanekar, C. R., et al. High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]
-
The Good Scents Company. 3,4-dimethoxystyrene. [Link]
-
Supporting Information: Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. [Link]
-
Drugfuture. 1-CHLORO-2,5-DIMETHOXYBENZENE. [Link]
-
SpectraBase. 1,3,5-Trimethoxy-benzene. [Link]
-
Mahdavi, M., et al. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]
-
PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]
-
NIST. Benzene, 1,2,3-trimethoxy-5-methyl-. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Link]
Sources
- 1. 3,4-dimethoxystyrene, 6380-23-0 [thegoodscentscompany.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
